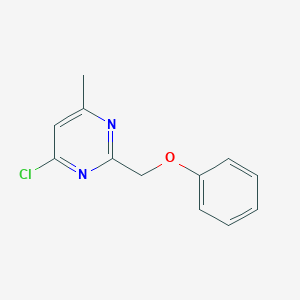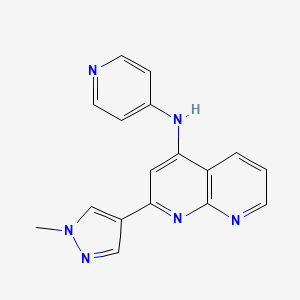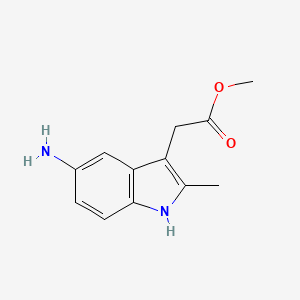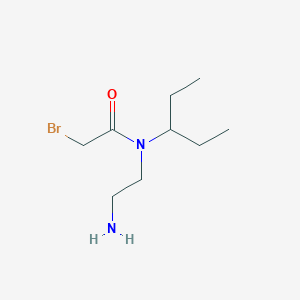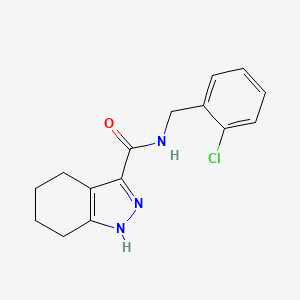
5-Bromo-1,3-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3-oxazole-4-carbaldehyde is a brominated heterocyclic organic compound. It is characterized by the presence of a bromine atom and an aldehyde group attached to an oxazole ring, a five-membered aromatic ring containing both nitrogen and oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Oxazole Derivatives: One common method involves the halogenation of oxazole derivatives using bromine in the presence of a suitable catalyst.
Oxidation of Bromo-oxazoles: Another approach is the oxidation of bromo-oxazoles using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale halogenation reactions, often employing continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Ammonia, alkyl halides, and palladium catalysts.
Major Products Formed:
Oxidation: 5-Bromo-1,3-oxazole-4-carboxylic acid.
Reduction: 5-Bromo-1,3-oxazole-4-methanol.
Substitution: Various substituted oxazoles depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Bromo-1,3-oxazole-4-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: Its unique reactivity makes it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-Bromo-1,3-oxazole-4-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The aldehyde group can form Schiff bases with amino groups in biomolecules, leading to the modulation of biological processes. The bromine atom can also participate in electrophilic substitution reactions, affecting the activity of enzymes and receptors.
Comparación Con Compuestos Similares
1,3-Oxazole-4-carbaldehyde: Lacks the bromine atom.
5-Chloro-1,3-oxazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-1,3-oxazole-4-carbaldehyde: Bromine atom at a different position on the ring.
Uniqueness: 5-Bromo-1,3-oxazole-4-carbaldehyde is unique due to the presence of the bromine atom at the 5-position, which significantly influences its reactivity and biological activity compared to its chlorinated or differently positioned analogs.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry and beyond.
Propiedades
Fórmula molecular |
C4H2BrNO2 |
|---|---|
Peso molecular |
175.97 g/mol |
Nombre IUPAC |
5-bromo-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2BrNO2/c5-4-3(1-7)6-2-8-4/h1-2H |
Clave InChI |
FUJUJWUBTKHYNG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(O1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
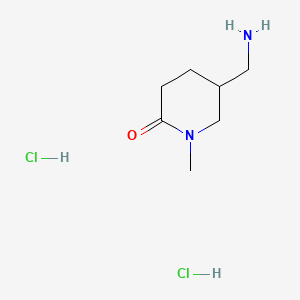

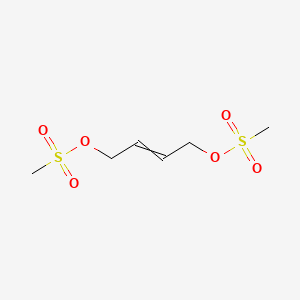


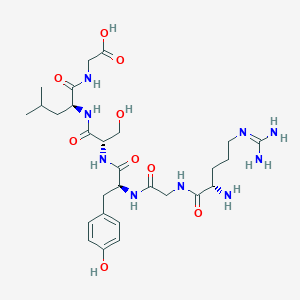
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
